![molecular formula C15H19NO5 B6646827 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646827.png)
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MOCA is a synthetic compound that is used in various applications, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid works by binding to specific enzymes and proteins, leading to changes in their activity and function. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is particularly effective at inhibiting proteases, which are enzymes that break down proteins. By inhibiting proteases, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid can prevent the progression of various diseases that are characterized by abnormal protein breakdown.
Biochemical and Physiological Effects:
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit proteases and enzymes involved in the progression of various diseases. Additionally, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is its ability to selectively bind to specific enzymes and proteins, making it a valuable tool for studying their function and activity. However, one limitation of 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is its complex synthesis method, which can make it difficult to obtain high yields and purity.
Zukünftige Richtungen
There are several future directions for 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid research, including its use in the development of new drugs and therapies for various diseases. Additionally, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid may have applications in the field of biosensors, where it could be used to detect specific proteins and enzymes in biological samples. Finally, further research is needed to explore the full range of biochemical and physiological effects of 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has a wide range of applications, including its use as a fluorescent probe, substrate for enzymes, and in the development of new drugs and therapies. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid works by selectively binding to specific enzymes and proteins, leading to changes in their activity and function. While 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has several advantages, including its ability to selectively bind to specific enzymes and proteins, its complex synthesis method can make it challenging to obtain high yields and purity. Nonetheless, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has significant potential for future research and development in the field of biochemistry and pharmacology.
Synthesemethoden
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is synthesized through a multistep process that involves the reaction of 2-methoxybenzoyl chloride with 4-aminomethyl-2-oxazolidinone. This reaction results in the formation of the intermediate product, which is then treated with sodium hydroxide to yield 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid. The overall synthesis method is complex and requires careful attention to detail to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of proteins and enzymes. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is also used as a substrate for various enzymes, including chymotrypsin, trypsin, and thrombin. Additionally, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[[(2-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-5-3-2-4-11(12)13(17)16-10-15(14(18)19)6-8-21-9-7-15/h2-5H,6-10H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLDZZHRQBUWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.